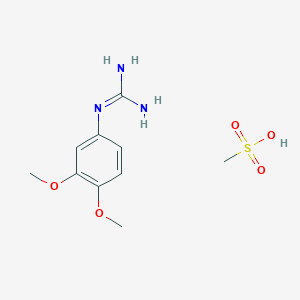
1,8-Naphthyridine-2-carboxylic acid hydrobromide
Overview
Description
“1,8-Naphthyridine-2-carboxylic acid hydrobromide” is a chemical compound with a molecular formula of C9H6N2O2.BrH .
Molecular Structure Analysis
The molecular structure of 1,8-Naphthyridine-2-carboxylic acid hydrobromide can be represented by the formula C9H6N2O2.BrH . The exact structure would require more specific information or a detailed spectroscopic analysis.
Physical And Chemical Properties Analysis
1,8-Naphthyridine-2-carboxylic acid hydrobromide is a solid substance . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.
Scientific Research Applications
-
Chemistry of Heterocyclic Compounds
- Summary of Application : 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . A compound containing 1,8-naphthyridine core, Gemifloxacin, has reached the drug market for the treatment of bacterial infections .
- Methods of Application : The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
- Results or Outcomes : This class of heterocycles finds use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
-
- Summary of Application : Enoxacin, nalidixic acid, and trovafloxacin are 1,8-naphthyridine derivatives with antibacterial properties related to the fluoroquinolones .
- Methods of Application : These compounds are typically used in the treatment of bacterial infections .
- Results or Outcomes : These compounds have shown effectiveness in combating bacterial infections .
-
- Summary of Application : 1,8-Naphthyridines, including 1,8-Naphthyridine-2-carboxylic acid hydrobromide, find use as components of light-emitting diodes and dye-sensitized solar cells .
- Methods of Application : These compounds are incorporated into the structure of these devices due to their unique photochemical properties .
- Results or Outcomes : The incorporation of these compounds can enhance the performance of these devices .
-
- Summary of Application : 1,8-Naphthyridines are used in the development of molecular sensors .
- Methods of Application : These compounds can interact with specific target molecules, leading to a measurable change that can be used for detection .
- Results or Outcomes : The use of these compounds in sensors can improve sensitivity and selectivity .
-
Self-Assembly Host-Guest Systems
- Summary of Application : 1,8-Naphthyridines are used in the development of self-assembly host-guest systems .
- Methods of Application : These compounds can form complex structures through non-covalent interactions .
- Results or Outcomes : The use of these compounds can lead to the formation of novel materials with unique properties .
- Synthetic Strategies
- Summary of Application : 1,8-Naphthyridines are used in the development of synthetic strategies .
- Methods of Application : These compounds can be synthesized through various methods, including the use of Meldrum’s acid instead of β-ketoesters to afford 4-hydroxynaphthyridines .
- Results or Outcomes : The development of these synthetic strategies can lead to the creation of new compounds with potential applications in various fields .
Future Directions
1,8-Naphthyridines, including 1,8-Naphthyridine-2-carboxylic acid hydrobromide, have diverse biological activities and photochemical properties . They are of considerable interest to the synthetic community, and efforts are being made to develop more ecofriendly, safe, and atom-economical approaches for their synthesis . This suggests that future research may focus on developing new synthetic methodologies and exploring their potential applications in medicinal chemistry and materials science .
properties
IUPAC Name |
1,8-naphthyridine-2-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.BrH/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSAGHGPHBWHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-2-carboxylic acid hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1431826.png)
![2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1431827.png)


![2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonyl chloride hydrochloride](/img/structure/B1431833.png)


![2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1431838.png)

![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1431840.png)
![1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1431841.png)